1-Benzyl-3-methyl-3-((trimethylsilyl)oxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-methyl-3-((trimethylsilyl)oxy)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group, a methyl group, and a trimethylsilyloxy group attached to the azetidine ring. Azetidines are known for their strained ring structure, which makes them highly reactive and useful in various chemical applications .
Preparation Methods
The synthesis of 1-Benzyl-3-methyl-3-((trimethylsilyl)oxy)azetidine can be achieved through several synthetic routes. One common method involves the reaction of 1-benzyl-3-methylazetidine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Chemical Reactions Analysis
1-Benzyl-3-methyl-3-((trimethylsilyl)oxy)azetidine undergoes various chemical reactions due to its reactive azetidine ring. Some of the common reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in N-oxides, while reduction yields amines.
Scientific Research Applications
1-Benzyl-3-methyl-3-((trimethylsilyl)oxy)azetidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-Benzyl-3-methyl-3-((trimethylsilyl)oxy)azetidine involves its ability to undergo ring-opening reactions due to the strain in the azetidine ring. This ring strain makes the compound highly reactive, allowing it to interact with various molecular targets and pathways. The specific molecular targets and pathways depend on the context in which the compound is used, such as in enzyme inhibition or as a reactive intermediate in chemical synthesis .
Comparison with Similar Compounds
1-Benzyl-3-methyl-3-((trimethylsilyl)oxy)azetidine can be compared with other azetidine derivatives, such as:
1-Benzyl-3-methylazetidine: Lacks the trimethylsilyloxy group, making it less reactive in certain substitution reactions.
3-Methyl-3-((trimethylsilyl)oxy)azetidine:
1-Benzyl-3-((trimethylsilyl)oxy)azetidine: Lacks the methyl group, which can influence its steric properties and reactivity
Properties
CAS No. |
919357-57-6 |
---|---|
Molecular Formula |
C14H23NOSi |
Molecular Weight |
249.42 g/mol |
IUPAC Name |
(1-benzyl-3-methylazetidin-3-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C14H23NOSi/c1-14(16-17(2,3)4)11-15(12-14)10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3 |
InChI Key |
NKMWTCSOHZBEIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)CC2=CC=CC=C2)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.